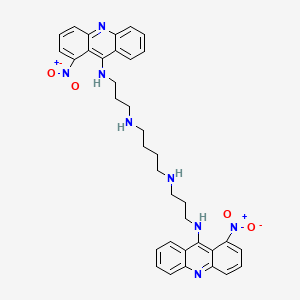
N,N'-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a nitroacridine moiety, which is known for its biological activity, linked to a butanediamine backbone through propyl chains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine typically involves the following steps:
Nitration of Acridine: Acridine is nitrated to form 1-nitroacridine.
Amination: The nitroacridine is then reacted with 3-aminopropylamine to form 3-((1-nitro-9-acridinyl)amino)propylamine.
Coupling Reaction: Finally, 3-((1-nitro-9-acridinyl)amino)propylamine is coupled with 1,4-butanediamine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and amination reactions, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acridine derivatives.
科学研究应用
N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its potential anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Potential use in the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism of action of N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine primarily involves its interaction with DNA. The nitroacridine moiety can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This can lead to inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival. The compound may also generate reactive oxygen species (ROS) through redox cycling, contributing to its cytotoxic effects.
相似化合物的比较
Similar Compounds
- N,N’-Bis(1-nitro-9-acridinyl)-(4,4’-bipiperidine)-1,1’-diethanamine
- 1,3-Propanediamine, N-(1-methylethyl)-N’-(1-nitro-9-acridinyl)-, (2R,3R)-2,3-dihydroxybutanedioate
Uniqueness
N,N’-Bis(3-((1-nitro-9-acridinyl)amino)propyl)-1,4-butanediamine is unique due to its specific structural features, such as the presence of two nitroacridine moieties linked by a butanediamine backbone. This structure allows for strong DNA intercalation and potential for high biological activity, making it a valuable compound for research in medicinal chemistry and molecular biology.
属性
CAS 编号 |
123219-87-4 |
|---|---|
分子式 |
C36H38N8O4 |
分子量 |
646.7 g/mol |
IUPAC 名称 |
N,N'-bis[3-[(1-nitroacridin-9-yl)amino]propyl]butane-1,4-diamine |
InChI |
InChI=1S/C36H38N8O4/c45-43(46)31-17-7-15-29-33(31)35(25-11-1-3-13-27(25)41-29)39-23-9-21-37-19-5-6-20-38-22-10-24-40-36-26-12-2-4-14-28(26)42-30-16-8-18-32(34(30)36)44(47)48/h1-4,7-8,11-18,37-38H,5-6,9-10,19-24H2,(H,39,41)(H,40,42) |
InChI 键 |
KHRLNLIBYYJOOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3[N+](=O)[O-])NCCCNCCCCNCCCNC4=C5C(=NC6=CC=CC=C64)C=CC=C5[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)

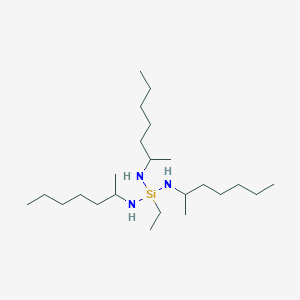
![5,5'-Carbonylbis{2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B14305022.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)

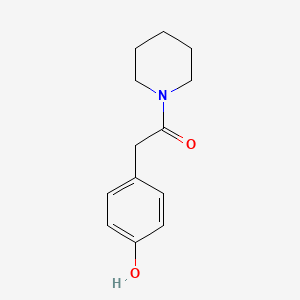
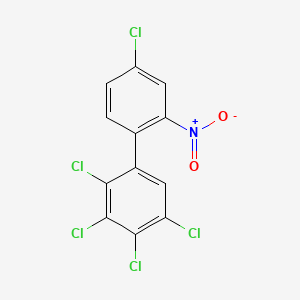
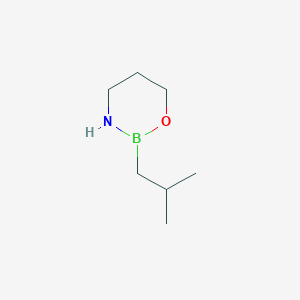

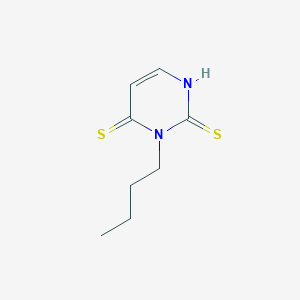
![N,N-Dimethyl-3-{(E)-[1-(pyridin-2-yl)ethylidene]amino}propan-1-amine](/img/structure/B14305091.png)
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
